3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Metabolic stability Steric shielding Benzoxazepinone scaffold

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a heterocyclic building block (C₁₁H₁₃NO₂, MW 191.23 g/mol) belonging to the 1,5-benzoxazepin-4-one class. The compound features a seven-membered oxazepine ring fused to a benzene ring, with a gem-dimethyl substitution at the 3-position and an amide carbonyl at the 4-position.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1267772-70-2
Cat. No. B1401968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
CAS1267772-70-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(COC2=CC=CC=C2NC1=O)C
InChIInChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeySBOHHBHFRLQYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1267772-70-2): Core Benzoxazepinone Scaffold for Drug Discovery


3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a heterocyclic building block (C₁₁H₁₃NO₂, MW 191.23 g/mol) belonging to the 1,5-benzoxazepin-4-one class. The compound features a seven-membered oxazepine ring fused to a benzene ring, with a gem-dimethyl substitution at the 3-position and an amide carbonyl at the 4-position . This core scaffold serves as the unsubstituted parent structure from which numerous 7-amino, 8-amino, 7-bromo, and 7-nitro derivatives are elaborated for medicinal chemistry programs targeting RIP1 kinase, ACE, and anthelmintic indications [1][2]. The compound is commercially available from multiple suppliers at 95% purity with ambient storage conditions and carries GHS07 hazard classification (harmful/irritant) .

Why 3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Cannot Be Replaced by Unsubstituted or Regioisomeric Benzoxazepinone Analogs


Substituting 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one with its closest analogs alters critical molecular properties that directly impact downstream synthetic utility and biological profile. The gem-dimethyl group at C3 introduces steric hindrance that shields the adjacent amide bond from metabolic hydrolysis, a feature absent in the unsubstituted 2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 704-48-3) [1]. The 1,5-regioisomeric arrangement (oxygen at position 5, nitrogen at position 1) provides a distinct hydrogen-bonding pharmacophore compared to the 1,4-benzoxazepine scaffold, which has been shown to engage different biological targets [2]. Furthermore, the computed LogP of approximately 2.04 (TPSA 38.33 Ų) for the 3,3-dimethyl derivative represents an optimal lipophilicity range for fragment-based drug discovery, whereas the more polar unsubstituted scaffold and the reduced tetrahydro analog (CAS 1267334-65-5) deviate significantly from this window, altering permeability and solubility profiles that affect both synthetic handling and screening outcomes .

Quantitative Procurement Evidence: 3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one vs. Closest Analogs


Gem-Dimethyl Steric Shielding vs. Unsubstituted Scaffold: Impact on Metabolic Stability Potential

The 3,3-gem-dimethyl motif in the target compound introduces steric bulk adjacent to the amide carbonyl, a well-established strategy for reducing metabolic hydrolysis by sterically hindering esterase/amidase access [1]. In contrast, the unsubstituted 2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 704-48-3) lacks this protection and is documented to undergo rapid ring cleavage to acrylamide derivatives upon attempted N-alkylation, indicating inherent chemical/metabolic lability [2]. While the target compound is N-unsubstituted and thus remains susceptible to some N-H mediated metabolism, the gem-dimethyl group provides a tangible stability advantage for synthetic manipulations and potential biological applications.

Metabolic stability Steric shielding Benzoxazepinone scaffold

Computed Lipophilicity (LogP ~2.04) and Polarity (TPSA 38.33 Ų) Position in CNS Drug-Like Chemical Space

The target compound exhibits a computed LogP of 2.0437 and a topological polar surface area (TPSA) of 38.33 Ų, placing it within the favorable CNS drug-like chemical space as defined by commonly applied filters (LogP <5, TPSA <90 Ų) . By comparison, the reduced tetrahydro analog (1,5-Benzoxazepine, 2,3,4,5-tetrahydro-3,3-dimethyl-, CAS 1267334-65-5) contains a secondary amine (N-H at position 5 vs. amide N-H) and is expected to exhibit a higher LogP and altered hydrogen-bonding capacity due to increased basicity [1]. The unsubstituted parent scaffold (CAS 704-48-3), lacking the two methyl groups, has a lower computed LogP (estimated ~1.0–1.5) and higher aqueous solubility, making it less suitable for fragment libraries targeting hydrophobic protein pockets.

Lipophilicity CNS drug discovery Fragment-based screening

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Consistent 95% Purity Specification

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is stocked by multiple independent suppliers at a standardized 95% purity, including Apollo Scientific (distributed via VWR), LeYan, CymitQuimica, and Fluorochem . This multi-vendor availability contrasts with the more limited sourcing of the 7-amino (CAS 1170815-20-9) and 7-bromo (CAS 1267227-53-1) derivatives, which are typically available from only one or two specialty suppliers, creating single-source dependency risk. The MDL number MFCD19374936 is consistently referenced across vendors, ensuring unambiguous compound identification. Storage condition is uniformly specified as ambient temperature, reducing cold-chain logistics requirements compared to certain amino-substituted derivatives that may require -20°C storage .

Vendor comparison Purity specification Supply chain resilience

1,5-Benzoxazepin-4-one Scaffold Validated in RIP1 Kinase Inhibitor Drug Discovery: Structural Biology Confirmation

The 1,5-benzoxazepin-4-one scaffold has been validated by X-ray crystallography in complex with RIP1 kinase (PDB ID: 5IXK), where a 5-ethyl-3,3-dimethyl-8-substituted benzoxazepinone derivative (sharing the identical 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine core) binds as an inverse agonist of RORγt [1]. DNA-encoded library screening independently identified benzo[b][1,4]oxazepin-4-ones as highly potent and monoselective RIP1 kinase inhibitors, confirming the scaffold's privileged status for kinase drug discovery [2]. This structural biology evidence is not available for the 1,4-benzoxazepine regioisomer or the tetrahydro reduced analog, providing a clear differentiation for programs targeting kinase ATP-binding pockets.

RIP1 kinase Kinase inhibitor X-ray crystallography

Procurement-Driven Application Scenarios for 3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one


Fragment-Based Drug Discovery: Core Scaffold with CNS-Profile Physicochemical Properties

With a computed LogP of ~2.04 and TPSA of 38.33 Ų , 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one occupies a favorable position in fragment-based screening libraries targeting CNS-penetrant leads. The scaffold's molecular weight (191.23 g/mol) is well within the Rule of Three guidelines for fragments (MW <300). The gem-dimethyl substitution provides a defined vector for structure-based elaboration via the aromatic ring at positions 7 and 8, as demonstrated in RIP1 kinase and RORγt inhibitor programs [1]. Procurement of this unsubstituted parent scaffold enables modular derivatization—nitration, bromination, or amination at the 7- or 8-position—to generate focused fragment libraries for biochemical screening.

Synthetic Intermediate for 7-Amino and 8-Amino Benzoxazepinone Derivative Libraries

The parent scaffold serves as the key starting material for synthesizing 7-amino (CAS 1170815-20-9) and 8-amino (CAS 1268033-45-9) derivatives, which are in turn elaborated into sulfonamide and amide libraries for kinase and nuclear receptor targets [1]. The commercial availability of the parent compound from multiple vendors at 95% purity ensures consistent quality for multi-step synthetic sequences, where impurity carry-through can significantly impact final compound purity. The ambient storage condition simplifies laboratory handling and reduces cold-chain logistics costs compared to more functionalized, temperature-sensitive analogs .

Kinase Inhibitor Lead Optimization: Structure-Based Design Starting Point

The 1,5-benzoxazepin-4-one scaffold has been co-crystallized with RORγt (PDB 5IXK) and RIP1 kinase, providing a validated structural template for structure-based drug design . The 3,3-dimethyl substitution restricts conformational flexibility of the oxazepine ring, pre-organizing the scaffold into a defined geometry that can favorably present substituents toward kinase hinge-binding or allosteric pockets. This conformational constraint is absent in the unsubstituted analog, which has greater ring flexibility and thus higher entropic penalty upon binding. Researchers procuring this scaffold for kinase programs benefit from established synthetic routes to 5-alkyl, 7-substituted, and 8-substituted derivatives, with literature precedent for target engagement [1].

Chemical Biology Probe Development: Notch-Independent Benzoxazepinone Research Tool

Although the acronym 'DBZ' is most commonly associated with dibenzazepine (YO-01027, CAS 209984-56-5), a potent γ-secretase/Notch inhibitor, the distinct benzoxazepinone scaffold of 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (also referred to as DBZ in some vendor catalogs ) provides a structurally orthogonal chemotype for exploring benzoxazepine-mediated biology independent of the Notch pathway. This scaffold differentiation is critical for chemical biology studies aiming to deconvolute target-specific effects from Notch-mediated phenotypes. The compound's well-characterized hazard profile (GHS07, H302/H315/H319/H335) [1] enables safe handling within standard laboratory protocols.

Quote Request

Request a Quote for 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.